molecular formula C11H14F3N3S B12227250 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(trifluoromethyl)piperidine

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(trifluoromethyl)piperidine

Cat. No.: B12227250
M. Wt: 277.31 g/mol
InChI Key: GZLNLMHAPXTANI-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that features a unique combination of a cyclopropyl group, a thiadiazole ring, and a trifluoromethyl-substituted piperidine. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(trifluoromethyl)piperidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with suitable electrophiles.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under conditions that promote substitution or addition reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group may yield various substituted piperidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(trifluoromethyl)piperidine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The thiadiazole ring and trifluoromethyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-methylpiperidine
  • 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-chloropiperidine
  • 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine

Uniqueness

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, making this compound potentially more effective in its applications compared to similar compounds without this group.

Properties

Molecular Formula

C11H14F3N3S

Molecular Weight

277.31 g/mol

IUPAC Name

3-cyclopropyl-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C11H14F3N3S/c12-11(13,14)8-3-5-17(6-4-8)10-15-9(16-18-10)7-1-2-7/h7-8H,1-6H2

InChI Key

GZLNLMHAPXTANI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCC(CC3)C(F)(F)F

Origin of Product

United States

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